![molecular formula C7H5F4NO B1409174 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol CAS No. 1227601-29-7](/img/structure/B1409174.png)
3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol
Overview
Description
3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of both fluorine and trifluoromethyl groups in the molecule imparts significant stability and reactivity, making it a compound of interest in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol typically involves the reaction of pyridine derivatives with trifluoromethylating agents. One common method includes the reaction of pyridine with trifluoromethyl iodide in the presence of a base, followed by fluorination using a suitable fluorinating agent . Another approach involves the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at high temperatures using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods: Industrial production of this compound often employs large-scale vapor-phase reactions due to their efficiency and high yield. The use of continuous flow reactors and optimized reaction conditions ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions include fluorinated alcohols, amines, and substituted pyridine derivatives .
Scientific Research Applications
Chemistry
3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol serves as a crucial building block in the synthesis of more complex fluorinated compounds. These derivatives are pivotal in materials science and catalysis due to their unique chemical properties.
Biology
In biological research, this compound is utilized for developing fluorinated biomolecules that exhibit enhanced biological activity and stability. The incorporation of fluorine atoms is known to improve the pharmacokinetic properties of drug candidates, making them more effective in targeting specific biological pathways.
Medicine
This compound plays a vital role as an intermediate in synthesizing pharmaceuticals aimed at treating neurological and inflammatory diseases. The presence of the trifluoromethyl group enhances binding affinity to various enzymes and receptors, facilitating modulation of biological pathways.
Agrochemicals
The compound is also employed in the production of agrochemicals, including herbicides and insecticides. Its potent biological activity makes it suitable for protecting crops from pests, with several derivatives already approved for agricultural use.
Case Studies
- Pharmaceutical Development : A study demonstrated that derivatives of this compound showed improved efficacy in inhibiting specific enzymes linked to neurodegenerative diseases. The fluorinated structure contributed to higher binding affinities compared to non-fluorinated analogs .
- Agrochemical Applications : Research on the use of trifluoromethylpyridines in crop protection revealed that formulations containing this compound significantly reduced pest populations while maintaining low toxicity to non-target organisms .
- Material Science : The compound has been investigated as a precursor for novel materials with tailored properties for electronic applications. Its ability to form stable bonds with various substrates makes it a candidate for advanced material synthesis.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This results in the inhibition or modulation of enzyme activity, leading to the desired biological effects . The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its overall efficacy .
Comparison with Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol exhibits unique properties due to the presence of both fluorine and hydroxyl groups. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions and applications . Additionally, the hydroxyl group provides an additional site for functionalization, allowing for the synthesis of a broader range of derivatives .
Biological Activity
3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol is a fluorinated pyridine derivative with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a trifluoromethyl group and a hydroxymethyl substituent, influences its chemical properties and biological interactions. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₇H₆F₄N₁O
- Molecular Weight : 195.11 g/mol
- Structure : The presence of multiple fluorine atoms enhances the compound's lipophilicity, affecting its interaction with biological membranes and proteins.
The trifluoromethyl group significantly impacts the compound's reactivity and interaction with biological targets. This group is known to enhance binding affinity to various enzymes and receptors, which can lead to modulation of biological pathways. The hydroxymethyl group may also contribute to hydrogen bonding interactions, further stabilizing the compound's binding to target sites .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against several pathogens, making them potential candidates for developing new antibiotics.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in specific cancer cell lines by interacting with cellular signaling pathways .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its derivatives have been tested for inhibition against enzymes like PfATP4, which is crucial in malaria treatment .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with an EC50 value of approximately 0.048 μM for specific cancer types. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage in cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 μg/mL depending on the bacterial strain tested .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Moderate | High (EC50 = 0.048 μM) | Yes |
Trifluoromethylated pyridine analog A | Low | Moderate (EC50 = 0.1 μM) | Yes |
Trifluoromethylated pyridine analog B | High | Low (EC50 = 0.5 μM) | No |
Properties
IUPAC Name |
[3-fluoro-6-(trifluoromethyl)pyridin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCVYXYQQBQIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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